molecular formula C11H13N3O B066434 1-(1-Ethoxyallyl)-1H-benzotriazole CAS No. 161607-20-1

1-(1-Ethoxyallyl)-1H-benzotriazole

Cat. No. B066434
CAS RN: 161607-20-1
M. Wt: 203.24 g/mol
InChI Key: TYCUMVDXXCVZCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazoles typically involves the diazotization of o-phenylenediamines or the deoxygenation of 1-hydroxy-1H-benzotriazoles. A mild and broadly applicable method for synthesizing diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation process. This method allows for the facile access to a variety of new benzotriazoles, including those with modifications at the ethoxyallyl position (Gurram et al., 2015).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those substituted with ethoxyallyl groups, is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the bond orders, charge densities, and overall geometry of the molecules, enabling a deeper understanding of their reactivity and properties (Serve et al., 1976).

Chemical Reactions and Properties

Benzotriazoles undergo various chemical reactions, including ethylation, Michael addition, and reactions with aldehydes, alcohols, and aldehyde derivatives. These reactions lead to a range of products, such as isomeric esters, 1-(α-hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles, showcasing the compound's versatility in synthetic chemistry (Sanna et al., 1997).

Physical Properties Analysis

The physical properties of 1-(1-Ethoxyallyl)-1H-benzotriazole and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through empirical studies and contribute to the compound's utility in various chemical processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are central to the application of benzotriazole derivatives in synthetic chemistry. Studies on the electrochemical behavior, phototransformation mechanisms, and reaction with ozone provide insight into the environmental stability and degradation pathways of these compounds, which is essential for their safe and effective use (Wu et al., 2021).

Scientific Research Applications

Environmental Presence and Human Exposure

1-(1-Ethoxyallyl)-1H-benzotriazole, as a derivative of benzotriazole (BTR), is extensively utilized in various industrial and consumer products. The widespread use has led to the omnipresence of BTR derivatives in the environment, particularly noted in plastics, dishwasher detergents, de-icing/anti-icing fluids, and dry cleaning equipment. Human exposure to BTRs and BTHs, although not fully understood, has been confirmed through detection in human urine across several countries, signifying their widespread distribution and potential bioaccumulation (Asimakopoulos et al., 2013).

Degradation and Environmental Impact

The robust chemical nature of BTRs poses a significant challenge in their elimination from wastewater. Studies have delved into the degradation of 1H-benzotriazole, revealing that traditional wastewater treatment processes, particularly biological methods, are not entirely effective in their removal. Innovative and eco-friendly treatment methods like ultraviolet activating persulfate (UV/PS) have been evaluated, demonstrating their effectiveness in degrading 1H-benzotriazole and reducing its toxicity, as observed through downregulation of stress resistance proteins in model organisms exposed to degradation products (Ye et al., 2018). Moreover, the biotransformation of benzotriazoles has been explored, highlighting various biological degradation mechanisms and the formation of transformation products, which are also found in wastewater effluents, emphasizing the environmental relevance of these compounds (Huntscha et al., 2014).

Phototransformation and Isotope Analysis

1-(1-Ethoxyallyl)-1H-benzotriazole, part of the broader family of benzotriazoles, has been extensively studied for its environmental fate, particularly its resistance to biodegradation and hydrolysis. Investigations into its phototransformation mechanisms using multi-element compound-specific isotope analysis (CSIA) revealed intricate pathways involving direct photolysis and indirect photolysis induced by OH radicals. These findings underscore the compound's persistence and the potential transformations it undergoes in aquatic environments, providing insights into tracking its degradation pathways (Wu et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(1-Ethoxyallyl)-1H-benzotriazole”. For example, if it’s used as a solvent, its mechanism of action would involve dissolving or suspending other substances .

properties

IUPAC Name

1-(1-ethoxyprop-2-enyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCUMVDXXCVZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404279
Record name 1-(1-Ethoxyallyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxyallyl)-1H-benzotriazole

CAS RN

161607-20-1
Record name 1-(1-Ethoxyallyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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